The synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves several key steps:
The final yield is reported to be around 64%, indicating a relatively efficient synthesis process .
The molecular formula for SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is C78H95N9O20, with a molar mass of 1478.64 g/mol. The structure features:
The molecular structure can be visualized using chemical drawing software or databases that provide 3D models of complex compounds .
The primary chemical reactions involving SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 include:
These reactions facilitate the stable attachment of the drug to targeting agents while maintaining its therapeutic efficacy .
The mechanism by which SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 exerts its therapeutic effects involves:
This targeted approach aims to enhance efficacy while minimizing side effects associated with traditional chemotherapy .
Key physical and chemical properties of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 include:
These properties make it suitable for use in various formulations aimed at improving cancer treatment outcomes .
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 has significant potential in scientific research and clinical applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2